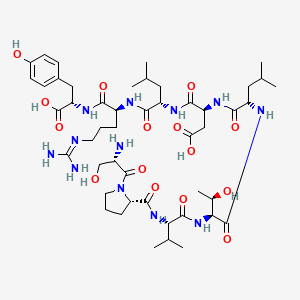
H-Ser-Pro-Val-Thr-Leu-Asp-Leu-Arg-Tyr-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound H-Ser-Pro-Val-Thr-Leu-Asp-Leu-Arg-Tyr-OH is a peptide composed of the amino acids serine, proline, valine, threonine, leucine, aspartic acid, leucine, arginine, and tyrosine. Peptides like this one play crucial roles in various biological processes, including signaling, structural functions, and enzymatic activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of peptides like H-Ser-Pro-Val-Thr-Leu-Asp-Leu-Arg-Tyr-OH typically involves solid-phase peptide synthesis (SPPS) . This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is activated and coupled to the growing chain.
Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of peptides often employs automated peptide synthesizers that streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity. Additionally, liquid-phase peptide synthesis (LPPS) may be used for large-scale production, where the peptide is synthesized in solution rather than on a solid support.
化学反応の分析
Types of Reactions
Peptides like H-Ser-Pro-Val-Thr-Leu-Asp-Leu-Arg-Tyr-OH can undergo various chemical reactions, including:
Oxidation: Involving the oxidation of amino acid side chains, particularly those containing sulfur or aromatic groups.
Reduction: Reduction of disulfide bonds between cysteine residues.
Substitution: Substitution reactions can occur at specific amino acid residues, modifying the peptide’s properties.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, performic acid.
Reducing agents: Dithiothreitol (DTT), β-mercaptoethanol.
Substitution reagents: N-hydroxysuccinimide (NHS) esters for amine modification.
Major Products
The major products of these reactions depend on the specific amino acids involved and the reaction conditions. For example, oxidation of methionine results in methionine sulfoxide, while reduction of disulfide bonds yields free thiol groups.
科学的研究の応用
Peptides like H-Ser-Pro-Val-Thr-Leu-Asp-Leu-Arg-Tyr-OH have numerous applications in scientific research:
Chemistry: Used as building blocks for more complex molecules and as models for studying peptide chemistry.
Biology: Serve as signaling molecules, hormones, and enzyme substrates.
Medicine: Investigated for therapeutic potential in treating diseases such as cancer, diabetes, and infectious diseases.
Industry: Utilized in the development of biomaterials, cosmetics, and food additives.
作用機序
The mechanism of action of peptides like H-Ser-Pro-Val-Thr-Leu-Asp-Leu-Arg-Tyr-OH involves their interaction with specific molecular targets, such as receptors, enzymes, or other proteins. These interactions can trigger signaling pathways, modulate enzyme activity, or alter cellular functions. The exact mechanism depends on the peptide’s sequence and structure, which determine its binding affinity and specificity.
類似化合物との比較
Similar Compounds
H-His-Aib-Glu-Gly-Thr-Phe-Thr-Ser-Asp-Val-Ser-Ser-Tyr-Leu-Glu-Gly-Gln-Ala-Ala-Lys: A peptide with a similar sequence but different amino acid composition.
H-Tyr-Aib-Glu-Gly-Thr-Phe-Thr-Ser-Asp-Tyr-Ser-Ile-Aib-Leu-Asp-Lys-Ile-Ala-Gln: Another peptide with a different sequence but similar structural features.
Uniqueness
H-Ser-Pro-Val-Thr-Leu-Asp-Leu-Arg-Tyr-OH is unique due to its specific sequence of amino
特性
分子式 |
C48H78N12O15 |
|---|---|
分子量 |
1063.2 g/mol |
IUPAC名 |
(3S)-3-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-4-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C48H78N12O15/c1-23(2)18-31(40(67)53-30(10-8-16-52-48(50)51)39(66)57-34(47(74)75)20-27-12-14-28(63)15-13-27)54-42(69)33(21-36(64)65)55-41(68)32(19-24(3)4)56-45(72)38(26(7)62)59-44(71)37(25(5)6)58-43(70)35-11-9-17-60(35)46(73)29(49)22-61/h12-15,23-26,29-35,37-38,61-63H,8-11,16-22,49H2,1-7H3,(H,53,67)(H,54,69)(H,55,68)(H,56,72)(H,57,66)(H,58,70)(H,59,71)(H,64,65)(H,74,75)(H4,50,51,52)/t26-,29+,30+,31+,32+,33+,34+,35+,37+,38+/m1/s1 |
InChIキー |
LMIACVIHSZIJKT-WWRYCTMDSA-N |
異性体SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CO)N)O |
正規SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(C(C)C)NC(=O)C2CCCN2C(=O)C(CO)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


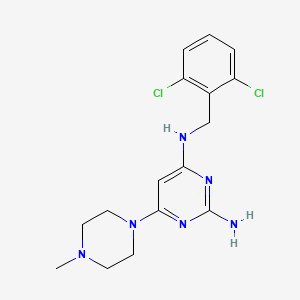
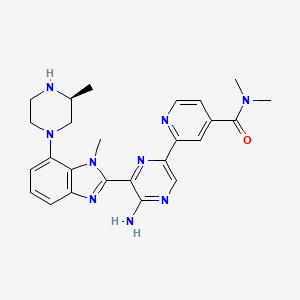
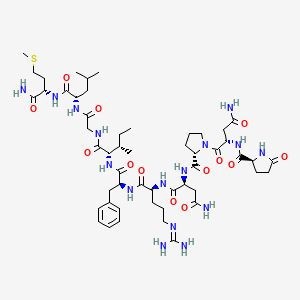
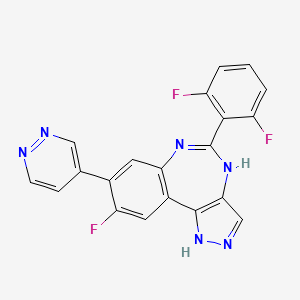
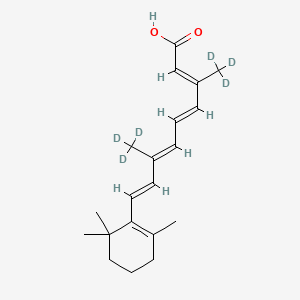
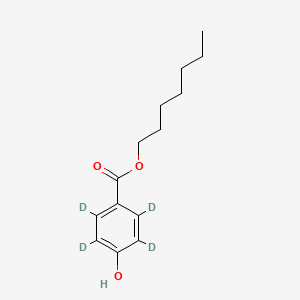

![1-[(2R,3S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B15140538.png)
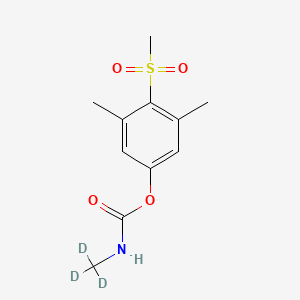
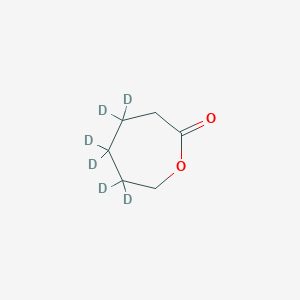
![1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methoxypyrimidine-2,4-dione](/img/structure/B15140564.png)
![5-[6-chloro-5-[(1S,2S)-2-phenylcyclopropyl]pyridazin-3-yl]-1H-pyrimidine-2,4-dione](/img/structure/B15140577.png)
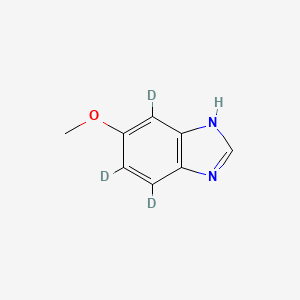
![4-amino-1-[(2R,3S,5R)-3-amino-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one](/img/structure/B15140584.png)
